The Comprehensive Guide to 2-Hydroxyhexanedioic Acid (CAS 18294-85-4): Metabolic Significance, Bioengineering, and Analytical Methodologies
The Comprehensive Guide to 2-Hydroxyhexanedioic Acid (CAS 18294-85-4): Metabolic Significance, Bioengineering, and Analytical Methodologies
Executive Summary
2-Hydroxyhexanedioic acid (commonly known as 2-hydroxyadipic acid or
This technical guide provides an in-depth analysis of the molecule’s biochemical causality, industrial applications, and the self-validating experimental protocols required to quantify and synthesize it effectively.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical behavior of 2-hydroxyhexanedioic acid is critical for assay design. The free acid form is highly hygroscopic, meaning it rapidly absorbs ambient moisture[1]. This introduces significant error into gravimetric measurements when preparing standard curves.
Causality in Reagent Selection: To ensure precise molarity and stability, analytical and enzymatic assays predominantly utilize the sodium salt variant (e.g., )[4]. The pre-ionized sodium salt prevents localized pH drops when introduced to sensitive biological buffers and eliminates moisture-weight artifacts.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 2-hydroxyhexanedioic acid[5] |
| CAS Number | 18294-85-4[1] |
| Molecular Formula | C₆H₁₀O₅[1] |
| Molecular Weight | 162.14 g/mol [1] |
| Synonyms | |
| Solubility (Free Acid) | DMF (2 mg/ml), DMSO (1 mg/ml), PBS pH 7.2 (5 mg/ml)[5] |
| Stability | Free acid is highly hygroscopic; Sodium salt is stable[1][4] |
Biological Significance: The L-Lysine Degradation Shunt
In mammalian metabolism, 2-hydroxyadipate is a downstream metabolite of L-lysine, hydroxylysine, and tryptophan degradation[5]. Under normal physiological conditions, 2-ketoadipate is oxidatively decarboxylated to glutaryl-CoA by the enzyme 2-ketoadipate dehydrogenase (encoded by the DHTKD1 gene).
Mechanistic Causality of Accumulation: When a patient possesses a DHTKD1 mutation, the primary degradation pathway is bottlenecked. This enzymatic blockade forces the accumulated 2-ketoadipate to shunt through a secondary pathway, where it is reduced by 2-ketoadipate reductase (EC 1.1.1.172) into 2-hydroxyadipate[6]. The detection of elevated 2-hydroxyadipate in urine is the diagnostic hallmark of 2-ketoadipic aciduria [2][5].
L-Lysine degradation pathway highlighting the 2-hydroxyadipate metabolic shunt.
Synthetic Biology: Engineering the Bio-Nylon Precursor
Adipic acid is a critical monomer for nylon-6,6 synthesis. Traditional petrochemical synthesis generates significant greenhouse gases. Recent breakthroughs in metabolic engineering have utilized Escherichia coli cell factories to synthesize 2-hydroxyadipate from glucose, which can subsequently be dehydrated and reduced to bio-based adipic acid[3].
Causality of Cofactor Balancing: The reduction of 2-ketoadipate to 2-hydroxyadipate requires a continuous supply of the cofactor NADH. If the intracellular NADH/NAD⁺ ratio drops, the reaction stalls. Researchers optimize this by knocking out competing NADH-consuming pathways (e.g., lactate or ethanol production) and overexpressing NAD⁺-dependent dehydrogenases, effectively forcing the cellular energy economy to drive 2-hydroxyadipate synthesis[3].
Engineered carbon and cofactor flux for 2-hydroxyadipate synthesis in E. coli.
Table 2: Comparative Yields of 2-Hydroxyadipate in Engineered E. coli
Data derived from recent optimizations[3].
| Engineering Strategy | Bioreactor Scale | Final Titer (g/L) |
| Enhancement of precursor synthesis | 5 Liters | 7.11 |
| Transcriptome-guided cofactor optimization | 5 Liters | 11.10 |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental failures.
Protocol A: GC-MS Quantification of 2-Hydroxyadipate
Because 2-hydroxyadipic acid contains two carboxyl groups and one hydroxyl group, it is highly polar and non-volatile[1][4]. Injecting it directly into a Gas Chromatograph (GC) causes thermal degradation. Causality of Derivatization: Silylation with BSTFA replaces the active hydrogen atoms with trimethylsilyl (TMS) groups. This eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and ensuring the intact molecule traverses the GC column.
Step-by-Step Methodology:
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Sample Preparation: Aliquot 100 µL of biological matrix (urine, plasma, or fermentation broth) into a glass vial.
-
Self-Validation Step (Internal Standard): Spike the sample with 10 µL of a stable isotope internal standard (e.g., deuterated 2-hydroxyadipate or tropic acid). Logic: If extraction efficiency drops or the derivatization reagent degrades, the IS signal will proportionally decrease, automatically correcting the calculated concentration.
-
Extraction & Drying: Perform liquid-liquid extraction using ethyl acetate. Transfer the organic layer and evaporate to complete dryness under a gentle stream of N₂ gas.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.
-
Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode. Monitor specific m/z fragments for the tri-TMS derivative.
Self-validating GC-MS workflow for 2-hydroxyadipate quantification.
Protocol B: Enzymatic Assay for 2-Ketoadipate Reductase Activity
This assay measures the conversion of 2-ketoadipate to 2-hydroxyadipate by tracking the stoichiometric oxidation of NADH to NAD⁺ at 340 nm.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 0.2 mM NADH.
-
Substrate Addition: Add 2-ketoadipate to a final concentration of 5 mM.
-
Reaction Initiation: Introduce the purified enzyme or cell lysate to initiate the reaction.
-
Self-Validation Step (No-Substrate Blank): Run a parallel well containing lysate, NADH, and buffer, but lacking 2-ketoadipate. Logic: Crude lysates contain background oxidoreductases that consume NADH. Subtracting the baseline drop of the blank from the experimental well ensures the measured rate is strictly dependent on 2-ketoadipate reduction.
-
Measurement: Record the decrease in absorbance at 340 nm over 10 minutes at 30°C.
References
-
Title: 2-Hydroxyadipic acid | C6H10O5 | CID 193530 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate Source: ACS Synthetic Biology URL: [Link]
-
Title: Showing NP-Card for 2-Hydroxyadipic acid (NP0001020) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]
Sources
- 1. CAS 18294-85-4: 2-Hydroxyadipic acid | CymitQuimica [cymitquimica.com]
- 2. NP-MRD: Showing NP-Card for 2-Hydroxyadipic acid (NP0001020) [np-mrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Disodium (2RS)-2-hydroxyadipate analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-oxoadipate reductase - Wikipedia [en.wikipedia.org]
